molecular formula C5H6O3S B1168956 NBD-glucocerebroside CAS No. 111957-43-8

NBD-glucocerebroside

Cat. No.: B1168956
CAS No.: 111957-43-8
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Description

NBD-glucocerebroside is a vital fluorescent analog of glucosylceramide (GlcCer), a fundamental glycosphingolipid in cell membranes. Its core research value lies in tracing the intracellular trafficking and metabolic fate of glucosylceramide in live cells, providing critical insights into lipid dynamics and lysosomal function. Researchers utilize this compound to investigate endocytic pathways, as studies have shown it is taken up by cells and localizes in peripheral early endosomes within minutes, subsequently trafficking to late endosomes and the Golgi apparatus in a microtubule-dependent manner . This makes it an essential tool for visualizing and understanding lipid sorting and membrane transport processes. The accumulation of its natural counterpart, glucosylceramide, due to deficiencies in the lysosomal enzyme glucocerebrosidase (GCase), is the hallmark of Gaucher disease . Furthermore, mutations in the GBA1 gene, which encodes GCase, constitute the most significant genetic risk factor for Parkinson's disease . Therefore, this compound serves as a key investigative tool in research focused on the molecular mechanisms underlying these and other lysosomal storage and neurodegenerative disorders. By enabling real-time, high-resolution tracking of glucosylceramide, this reagent helps advance our knowledge of sphingolipid biology and its role in cell health and disease. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

111957-43-8

Molecular Formula

C5H6O3S

Synonyms

NBD-glucocerebroside

Origin of Product

United States

Mechanistic Investigations of Nbd Glucocerebroside Metabolism

NBD-Glucocerebroside as a Substrate for Glucocerebrosidase (GCase)

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal acid β-glucosidase responsible for the hydrolysis of glucosylceramide (GlcCer) into ceramide and glucose nih.govuniversiteitleiden.nlfrontiersin.org. This compound acts as an artificial substrate to study the activity and processing of this enzyme, especially in the context of lysosomal storage disorders like Gaucher disease and neurodegenerative conditions such as Parkinson's disease biorxiv.orgplos.org.

Enzymatic Hydrolysis Pathways and Product Formation Studies

When this compound is used as a substrate, GCase catalyzes its hydrolysis, yielding NBD-ceramide and glucose as the primary products biorxiv.orggoogle.com. This hydrolysis represents a critical step in the catabolic pathway of glycosphingolipids. In living cells, exogenously added this compound integrates into cellular membranes, is subsequently recycled to the lysosome via endocytosis, and is then catalyzed by GCase, resulting in a loss of fluorescent signal biorxiv.org.

Beyond simple hydrolysis, GCase exhibits broader substrate specificity and can also perform transglucosylation. This involves the transfer of a glucose moiety from a donor, such as glucosylceramide (including this compound), to an acceptor molecule. Cholesterol, for instance, can serve as an acceptor, leading to the formation of β-cholesteryl glucoside (GlcChol), particularly when cholesterol accumulates in lysosomes universiteitleiden.nlfrontiersin.orgfrontiersin.org.

Deficiency in GCase activity, often due to GBA1 mutations, leads to the lysosomal accumulation of its natural substrates, predominantly glucosylceramide (GlcCer) and its de-acylated derivative, glucosylsphingosine (B128621) (GlcSph) nih.govfrontiersin.orgportlandpress.comnih.govacs.org. Studies using this compound have demonstrated this accumulation within GCase-deficient cells, such as GBA knockout astrocytes, highlighting the enzyme's crucial role in maintaining lipid homeostasis biorxiv.org.

Kinetics of GCase Activity with this compound

Kinetic studies using fluorescently labeled substrates like this compound or 4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc) are essential for characterizing GCase activity. While direct kinetic parameters (Km, Vmax) for this compound itself are often context-dependent, research indicates its utility in quantifying GCase activity. For instance, in human fibroblast assays, the Vmax/Km values for "fluorescent GlcCer" were reported to be significantly higher than those for 4MU-Glc, suggesting efficient utilization of fluorescent glucosylceramides as substrates researchgate.net.

For the artificial substrate p-nitrophenyl-β-D-glucopyranoside (PNPG), human leukocyte GCase exhibited a Km of 12.6 mM and a Vmax of 333 U/mg at an optimal pH of 5.1 biorxiv.org. These parameters provide a baseline for understanding GCase kinetics with synthetic substrates.

Table 1: Representative Kinetic Parameters for GCase with Various Substrates

Substrate (Artificial)Km (mM)Vmax (U/mg or pmol/min)Optimal pHReference
p-nitrophenyl-β-D-glucopyranoside (PNPG)12.63335.1 biorxiv.org
4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-Glc)1.59-1.65Not specified (relative to NBD-GC)Not specified semanticscholar.org
4MU-β-Glc ("blue" assay)0.7681.56 pmol/min5.9 researchgate.net
Resorufin-β-D-glucopyranoside ("red" assay)0.0337.11 pmol/minNot specified researchgate.net

Note: The table above provides kinetic data for different artificial substrates, as specific Km and Vmax values for this compound are often highly assay-dependent and not consistently reported in a standardized manner in the searched literature, beyond its common use as a sensitive quantifiable substrate.

Impact of Genetic Mutations and Protein-Protein Interactions on GCase-Mediated this compound Metabolism

Mutations in the GBA1 gene significantly impair GCase activity and function, leading to the pathological accumulation of glucosylceramide and glucosylsphingosine plos.orgfrontiersin.orgportlandpress.com. The severity of GCase deficiency, resulting from homozygous or heterozygous GBA1 mutations, directly influences the extent of this compound accumulation observed in cellular models biorxiv.org. For instance, GBA-deficient (GBA-/-) astrocytes showed significant accumulation of NBD-GlcCer compared to wild-type cells biorxiv.org.

Several protein-protein interactions are crucial for proper GCase activity and metabolism of its substrates:

Saposin C (Sap C): This 9 kDa membrane-interacting protein acts as an essential co-factor for GCase in vivo, facilitating the degradation of glucosylceramide scholaris.canih.govacs.org. Sap C is proposed to function by altering lipid bilayer properties or through direct association with GCase. Notably, Sap C has been shown to protect GCase against inhibition by α-synuclein, a protein implicated in Parkinson's disease, by displacing α-synuclein from GCase in solution and on lipid vesicles nih.govacs.org.

Lysosomal Integral Membrane Protein-2 (LIMP2): Encoded by the SCARB2 gene, LIMP2 is responsible for transporting GCase from the endoplasmic reticulum (ER) to the lysosome. Mutations in SCARB2 can therefore lead to reduced GCase activity by impairing its proper lysosomal trafficking portlandpress.comnih.govnih.gov.

Progranulin (PGRN): The protein progranulin has been shown to interact with GCase and is essential for its proper activity. Progranulin deficiency can lead to significantly reduced GCase activity, suggesting a role in maintaining GCase function and lysosomal homeostasis plos.org.

Alpha-synuclein (α-syn): In Parkinson's disease, α-synuclein can interact with GCase and inhibit its activity, contributing to a vicious cycle where reduced GCase leads to glucosylceramide accumulation, which in turn promotes α-synuclein aggregation frontiersin.orgportlandpress.comnih.govnih.gov.

Table 2: Impact of Genetic Mutations and Protein-Protein Interactions on GCase Activity

FactorImpact on GCase Activity / NBD-GlcCer MetabolismReference
GBA1 mutationsDecreased GCase activity, leading to NBD-GlcCer accumulation biorxiv.orgplos.orgfrontiersin.orgportlandpress.com
Saposin C (Sap C) deficiencyReduced GCase activity, essential co-factor for in vivo activity scholaris.canih.gov
LIMP2 (SCARB2) mutationsImpaired GCase trafficking to lysosomes, reduced activity portlandpress.comnih.govnih.gov
Progranulin (PGRN) deficiencySignificantly reduced GCase activity plos.org
Alpha-synuclein (α-syn)Direct inhibition of GCase activity, enhanced by its aggregation frontiersin.orgportlandpress.comnih.govacs.org

Interactions with Glucosylceramide Synthase (GCS)

Glucosylceramide synthase (GCS), encoded by the Ugcg gene, is a key enzyme in the biosynthesis of glucosylceramide (GlcCer). It catalyzes the initial glycosylation step in the formation of most complex glycosphingolipids (GSLs) nih.govpnas.orgresearchgate.net. NBD-ceramide precursors are widely used to investigate GCS activity and the subsequent formation of NBD-glucosylceramide.

De Novo Glucosylceramide Synthesis Pathways Utilizing NBD-Ceramide Precursors

Glucosylceramide synthesis by GCS occurs on the cytosolic side of the Golgi apparatus nih.govpnas.orgresearchgate.netnih.govplos.org. GCS transfers a glucose moiety from UDP-glucose to ceramide, generating glucosylceramide nih.govpnas.orgbiomolther.org. The ceramide precursor itself can be generated through two main pathways: de novo synthesis and the salvage pathway universiteitleiden.nlresearchgate.net. De novo sphingolipid synthesis initiates in the endoplasmic reticulum with the condensation of palmitoyl-CoA and serine, ultimately leading to ceramide formation nih.govnih.govmdpi.com.

NBD-ceramide (specifically, N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine, or NBD C6-ceramide) is extensively utilized as an artificial, cell-permeable substrate to monitor GCS activity in vitro and in vivo nih.govbiomolther.orgresearchgate.netuniversiteitleiden.nlbiomolther.org. Cells fed with NBD-ceramide convert it into fluorescent NBD-glucosylceramide, which can then be detected and quantified, typically by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) nih.govbiomolther.orguniversiteitleiden.nlresearchgate.netuniversiteitleiden.nlbiomolther.org. This allows for the assessment of glucosylceramide synthesis flux and the impact of various modulators.

Pharmacological Modulation of GCS Activity and this compound Formation

The enzymatic activity of GCS can be pharmacologically modulated, a strategy often employed in substrate reduction therapy (SRT) for lysosomal storage disorders like Gaucher disease, where the goal is to reduce the accumulation of glucosylceramide acs.orgplos.orguniversiteitleiden.nlnih.govfrontiersin.org. NBD-ceramide-based assays are instrumental in determining the half-maximal inhibitory concentration (IC50) values of potential GCS inhibitors in cultured cells universiteitleiden.nluniversiteitleiden.nl.

Examples of GCS inhibitors include iminosugars like N-butyl-deoxynojirimycin (Miglustat) and Eliglustat universiteitleiden.nlnih.govuva.nl. These compounds aim to reduce GlcCer production, thereby decreasing the levels of accumulating glycosphingolipids acs.org. While NBD-ceramide assays are valuable, it has been noted that the presence of the NBD fluorophore can alter the molecule's metabolism compared to natural ceramide biomolther.orguniversiteitleiden.nl. This has led to the development of alternative methods, such as using natural, ¹³C isotope-encoded sphingosine (B13886) or sphinganine (B43673) precursors, to monitor in situ GlcCer formation and obtain more physiological data universiteitleiden.nl. Despite this, NBD-ceramide remains a widely used and effective tool for screening GCS inhibitors and studying glucosylceramide formation biomolther.orguniversiteitleiden.nluniversiteitleiden.nl.

Table 3: Pharmacological Modulation of GCS Activity

Inhibitor ClassExamplesMechanismApplication / NoteReference
IminosugarsMiglustat (NBDNJ), Eliglustat, AMP-DNM, IbiglustatInhibition of GCS, reducing GlcCer synthesisSubstrate Reduction Therapy (SRT) for Gaucher disease; studied using NBD-ceramide assays. universiteitleiden.nluniversiteitleiden.nlnih.govfrontiersin.orguva.nl
Ceramide mimicsPDMP analogsInhibition of GCSDevelopment of highly specific inhibitors with nanomolar activity. nih.gov

Transglucosylation Reactions Involving this compound and Sterols

This compound actively participates in transglucosylation reactions, a crucial enzymatic activity where the glucose moiety is transferred from glucosylceramide (GlcCer) to various lipid substrates, including sterols fishersci.cawikidata.org. This transfer leads to the formation of glucosylated sterols, such as β-cholesteryl glucoside (GlcChol) fishersci.cawikidata.orgwikipedia.orgciteab.com.

Two key glucocerebrosidases (GCases), lysosomal GBA1 and non-lysosomal GBA2, have been identified to possess this transglucosylation activity in addition to their primary hydrolytic function fishersci.cawikipedia.orgciteab.comwikipedia.orgebi.ac.ukresearchgate.net. While both enzymes can catalyze the reversible transfer of a glucose moiety between GlcChol and GlcCer, their subcellular localizations and potential physiological roles in this process differ fishersci.cawikipedia.org. GBA1, primarily a lysosomal enzyme, contributes to cholesterol glucosylation, with studies demonstrating that overexpression of GBA1 can increase this activity in human fibroblasts wikipedia.org. Conversely, in cells from patients with type 2 Gaucher disease, which exhibit severe defects in GBA1 activity, cholesterol glucosylation activity is significantly reduced wikipedia.org.

In vitro studies often utilize fluorescently labeled sterols, such as NBD-cholesterol, as glycosyl acceptors to assess transglucosylation reactions, facilitating the detection of newly formed NBD-glucosylated sterols like NBD-galactosyl-cholesterol wikipedia.org. The precise in vivo regulation and full physiological significance of sterylglucosides like GlcChol are still under investigation, but they are increasingly recognized for their potential roles in various physiological processes and the pathogenesis of diseases wikipedia.org.

Lysosomal and Non-Lysosomal Metabolic Routes of this compound

This compound is primarily metabolized through both lysosomal and non-lysosomal pathways, serving as a direct substrate for glucocerebrosidase (GCase) enzymes.

The predominant catabolic route for this compound occurs within the lysosomes. Here, the lysosomal acid glucosylceramidase, encoded by the GBA1 gene, catalyzes the hydrolysis of this compound into glucose and ceramide nih.govnih.gov. This enzymatic cleavage is fundamental for the proper breakdown of glucosphingolipids. This compound is internalized by cells, integrates into cellular membranes, and is subsequently trafficked to the lysosomes via endocytosis, where GCase-mediated hydrolysis results in the loss of its fluorescent signal nih.gov.

Deficiencies in lysosomal GCase activity, commonly observed in Gaucher disease due to mutations in the GBA1 gene, lead to a significant accumulation of glucosylceramide (GlcCer) within the lysosomes nih.govnih.govnih.govguidetopharmacology.orglipidmaps.orgfrontiersin.org. Research utilizing this compound has demonstrated its significant accumulation within glucocerebrosidase-deficient (GBA-/-) astrocytes compared to wild-type astrocytes, highlighting its utility in modeling lysosomal storage disorders and investigating the consequences of enzyme deficiency nih.gov.

Beyond the lysosomes, non-lysosomal metabolic routes also contribute to this compound processing. The enzyme GBA2, a non-lysosomal glucocerebrosidase, plays a role in GlcCer metabolism outside the lysosomal compartment and is weakly associated with cellular membranes fishersci.cawikipedia.org. Impaired GBA activity can lead to disruptions in both lysosomal and extra-lysosomal lipid metabolism, emphasizing the interconnectedness of these pathways wikidata.org. The accumulation of GlcCer due to GCase deficiency can extend beyond lysosomes, affecting the plasma membrane's lipid and protein composition, and can trigger broader cellular dysfunctions, including endoplasmic reticulum stress and mitochondrial impairment nih.govguidetopharmacology.orglipidmaps.org.

This compound is widely employed as a fluorescent probe in biochemical research to investigate the activity of glucocerebrosidase and other glycosidases, monitor lipid trafficking, and develop models for diseases like Gaucher disease wikipedia.org. Assays for GCase activity often utilize this compound as a fluorescently labeled natural substrate, typically in the presence of specific detergents like Triton X-100 and sodium taurocholate, and at controlled pH levels fishersci.se. For instance, normal acid β-glucosidase expressed in Sf9 cells demonstrated an activity of approximately 4.5 x 10⁻² U per milligram of total protein towards NBD-glucosylceramide fishersci.se.

Data Tables

Table 1: Representative Glucocerebrosidase Activity with this compound

Enzyme SourceSubstrateSpecific Activity (U/mg protein)Reference
Normal Acid β-glucosidase (Sf9 cells)NBD-Glucosylceramide~4.5 x 10⁻² fishersci.se

Cellular Trafficking and Intracellular Localization of Nbd Glucocerebroside

Endocytic Pathways and Cellular Uptake Mechanisms of NBD-Glucocerebroside

The internalization of NBD-GlcCer from the plasma membrane involves a combination of both endocytic and non-endocytic mechanisms researchgate.net. This cellular uptake is an energy and temperature-dependent process, highlighting the active nature of its cellular entry researchgate.net. Once internalized, vesicles are crucial mediators for the transport of NBD-GlcCer, directing it primarily towards the Golgi complex researchgate.net.

Intra-Organelle Distribution and Dynamics

NBD-GlcCer demonstrates a dynamic distribution pattern across various intracellular organelles, undergoing specific processing and transport steps tailored to each compartment's function.

NBD-GlcCer is ultimately trafficked to the lysosome, the primary site for its catabolism biorxiv.org. Within the lysosomal lumen, NBD-GlcCer is catalyzed by glucocerebrosidase (GCase), a key lysosomal hydrolase biorxiv.org. This enzymatic processing by GCase leads to the hydrolysis of the glucosyl residue and a corresponding loss of the NBD fluorescent signal biorxiv.org.

Deficiency or loss of GCase activity, often resulting from mutations in the GBA1 gene, significantly impairs this process, leading to the notable accumulation of NBD-GlcCer within lysosomes biorxiv.orgnih.govnih.gov. The effective transport of GCase itself into the lysosomal lumen is mediated by the lysosomal integral membrane protein type 2 (LIMP-2) nih.govnih.govnih.gov.

The Golgi apparatus is a central hub for the transport and metabolism of NBD-GlcCer. NBD-GlcCer, when synthesized from its precursor C6-NBD-ceramide, is formed intracellularly and then translocates through the Golgi apparatus en route to the cell surface pnas.orgnih.govscispace.comnih.gov. The Golgi plays a critical role in the biosynthesis of sphingolipids from their ceramide precursors nih.govpnas.org.

Studies using fluorescent probes have shown that internalized NBD-GlcCer is actively transported from the plasma membrane to the Golgi complex, particularly observed in neurons researchgate.net. Disrupting Golgi function, for instance, with the ionophore monensin (B1676710), markedly diminishes the visible labeling of the plasma membrane by fluorescent sphingolipids, while concurrently causing the Golgi apparatus to become highly fluorescent and distended nih.govsemanticscholar.org. This observation indicates that monensin effectively blocks the forward transport of NBD-GlcCer and its metabolites from the Golgi, leading to their accumulation within this organelle nih.govsemanticscholar.org.

While NBD-GlcCer itself is primarily associated with post-ER compartments like the Golgi and lysosomes, its metabolic precursor, ceramide, is synthesized in the endoplasmic reticulum biologists.com. The enzyme responsible for NBD-GlcCer turnover, GCase, is initially synthesized in the endoplasmic reticulum ucl.ac.uk. From the ER, GCase embarks on a journey through the secretory pathway, passing through the Golgi apparatus, before reaching its final destination in the lysosome nih.govucl.ac.ukportlandpress.com. Impairments in the trafficking of GCase from the ER can lead to a reduction in its activity within lysosomes, subsequently affecting the proper processing of glucocerebroside portlandpress.com.

Golgi Apparatus Involvement in this compound Transport and Metabolism

Membrane Dynamics and Lipid Raft Association of this compound

NBD-GlcCer is capable of integrating into cellular membranes, serving as a dynamic component of the lipid bilayer biorxiv.org. Glucosylceramide, along with other sphingolipids, is a fundamental constituent of specialized membrane microdomains often referred to as lipid rafts researchgate.netbiorxiv.orgbiologists.com. These microdomains are enriched in cholesterol and sphingolipids, particularly in the trans-Golgi network and plasma membrane, contributing to their unique biochemical and functional properties biologists.com.

The presence of NBD-GlcCer and other sphingolipids significantly contributes to the structural organization of cellular membranes biorxiv.org. They play crucial roles in modulating lipid-protein and protein-protein interactions, and in regulating the molecular trafficking across these membranes biorxiv.org. Furthermore, the distribution of glucosylceramide within membranes can lead to the formation of microdomains in a pH-dependent manner, which may influence membrane organization during the maturation process of endo-/lysosomal vesicles biorxiv.org.

Intercellular Transfer and Non-Cell Autonomous Effects of this compound

Beyond its intracellular movements, NBD-GlcCer has been observed to undergo intercellular transfer biorxiv.org. Notably, studies have demonstrated the transport of NBD-GlcCer from neurons to glial cells biorxiv.orgresearchgate.net. In co-culture systems, NBD-GlcCer labeled neurons can transfer this lipid to glial cells, which are then capable of uptaking the transferred NBD-GlcCer for subsequent degradation researchgate.net.

This intercellular transfer and metabolism of NBD-GlcCer underscore its role in non-cell autonomous effects, particularly in the context of neurodegenerative diseases. For instance, a deficiency in GCase in astrocytes can disrupt the delicate balance of lipid metabolism within these glial cells biorxiv.org. This disruption can subsequently contribute to neuroinflammation and impact the function of neighboring neurons, illustrating how altered lipid handling in one cell type can exert effects on others biorxiv.orgnih.govnih.gov.

Nbd Glucocerebroside in Disease Modeling and Pathophysiological Research

Applications in Lysosomal Storage Disorders (LSDs) Research Models

Lysosomal storage disorders (LSDs) are a group of genetic metabolic conditions characterized by the accumulation of various substrates within lysosomes due to enzyme deficiencies. NBD-glucocerebroside offers a fluorescent probe to investigate these accumulating lipids and their impact on cellular functions.

Gaucher Disease Pathobiology Investigations Using this compound

Gaucher disease (GD) is the most prevalent LSD, caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). A deficiency in GCase activity leads to the pathological accumulation of its primary substrate, glucosylceramide (GluCer), within lysosomes, particularly in macrophages. nih.govavantiresearch.comavantiresearch.comcaymanchem.com this compound, as a fluorescent substrate for GCase, is instrumental in modeling and investigating the pathobiology of GD.

This compound enables researchers to directly observe and quantify glucosylceramide accumulation in both in vitro and in vivo models of Gaucher disease. In cellular models, such as immortalized neurons lacking the gba1 gene (gba-/-), researchers have demonstrated a significant increase in lysosomal staining, indicative of lipid accumulation, compared to wild-type (gba+/+) neurons. This mirrors the characteristic GluCer accumulation seen in Gaucher cells within patients. avantiresearch.com

The utility of this compound in assessing accumulation is complemented by studies showing increased levels of GluCer and its deacylated form, glucosylsphingosine (B128621) (psychosine), in various Gaucher disease models, including human fibroblasts derived from patients and mouse models. nih.govavantiresearch.com

Table 1: Glucocerebrosidase Activity and Lysosomal Accumulation in GBA1-Deficient Neurons

MetricGBA1 Wild-Type (gba+/+) Neurons (Mean ± SEM)GBA1 Knockout (gba-/-) Neurons (Mean ± SEM)P-value
GCase Enzyme Activity (%)93.44 ± 12.263.40 ± 0.360.0017
Total LysoTracker® Pixels/Cell22.12 ± 1.8580.22 ± 1.790.0005

*Data from.

The accumulation of glucosylceramide due to deficient GCase activity in Gaucher disease leads to widespread lysosomal dysfunction, which subsequently impacts the function of other cellular organelles. nih.gov this compound's fluorescent properties facilitate the study of how lysosomal homeostasis is disrupted and how this dysfunction extends to other organelles.

Research indicates that the loss of GCase activity and subsequent GluCer accumulation can lead to excessive calcium release from the endoplasmic reticulum (ER), activating the ER-associated degradation pathway and the unfolded protein response. nih.gov Furthermore, mitochondrial dysfunction, including altered morphology, reduced membrane potential, impaired ATP production, and increased reactive oxygen species (ROS) levels, has been observed in neuronopathic Gaucher disease models. nih.gov These findings highlight a broader organelle pathology beyond the lysosome itself, which can be probed through the dynamic trafficking and metabolic insights offered by fluorescent lipid analogs like this compound.

Assessment of Glucosylceramide Accumulation in Cellular and Animal Models

Niemann-Pick Disease Type C (NPC) Related Lipid Trafficking Anomalies

Niemann-Pick disease type C (NPC) is a distinct lysosomal storage disorder characterized by impaired intracellular transport and consequential lysosomal accumulation of unesterified cholesterol. While cholesterol is the primary accumulating lipid, other lipids, particularly sphingolipids and glycosphingolipids, also exhibit anomalous trafficking and storage in NPC cells.

Contributions to Neurodegenerative Disease Research Models

This compound is also relevant in the context of neurodegenerative diseases, particularly those linked to lysosomal dysfunction and altered lipid metabolism.

Parkinson's Disease (PD) Models and GBA1-Related Dysfunctions

Mutations in the GBA1 gene, which cause Gaucher disease when homozygous, represent the most significant genetic risk factor for Parkinson's disease (PD). A reduction in GCase activity, even in heterozygous carriers, contributes to the pathogenesis of GBA1-associated PD (GBA-PD) by leading to the accumulation of glucosylceramide and glucosylsphingosine.

This compound serves as a valuable substrate for assessing GCase enzymatic activity in PD models. Deficient GCase activity in GBA-PD models contributes to several pathogenic mechanisms, including enhanced α-synuclein aggregation, altered lipid homeostasis, autophagy-lysosomal dysfunction, mitochondrial dysfunction, and endoplasmic reticulum stress. The precise understanding of glucosylceramide metabolism, facilitated by tools like this compound, is crucial for elucidating how these lipid imbalances contribute to the neurodegenerative cascade in PD. Studies in various PD models, including induced pluripotent stem cells (iPSCs) and mouse models with GBA1 mutations or GCase inhibition, utilize techniques that would benefit from fluorescent substrate analysis to quantify changes in GCase activity and subsequent lipid processing. caymanchem.com For instance, reduced GCase activity has been shown to induce α-synuclein accumulation in various in vivo and in vitro models.

Insights into α-Synuclein Aggregation and Metabolism

Mutations in the GBA1 gene, which encodes GCase, are recognized as the most prevalent genetic risk factor for Parkinson's disease and dementia with Lewy bodies (DLB). A defining pathological characteristic of these disorders is the presence of α-synuclein-containing aggregates plos.orgsdbonline.orgresearchgate.netucl.ac.uk. A widely accepted hypothesis suggests that GBA1 mutations exacerbate α-synuclein toxicity plos.orgsdbonline.org. Research indicates that reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, which in turn is linked to increased α-synuclein aggregation biorxiv.org.

Studies utilizing Drosophila models with deletions in dGBA1b, the fly homolog of human GBA1, have provided significant insights. These models exhibit a shortened lifespan, locomotor and memory deficits, neurodegeneration, and a marked increase in the accumulation of ubiquitinated protein aggregates, including high molecular weight α-synuclein aggregates, which are typically degraded via autophagy plos.org. Ectopic expression of human α-synuclein in dGBA1b mutants resulted in a mild enhancement of dopaminergic neuron loss and increased α-synuclein aggregation when compared to controls plos.org. Conversely, some findings suggest that the detrimental effects of GBA1 mutations might be largely independent of α-synuclein, as α-synuclein expression did not substantially enhance other phenotypes observed in dGBA1b mutants plos.org.

Further evidence supporting the role of GCase in α-synuclein pathology comes from studies demonstrating that human mutant GCase contributes to the accumulation and aggregation of α-synuclein. This has been observed in SHSY5Y neuroblastoma cells endogenously expressing α-synuclein and stably transfected with human GCase variants, as well as in Drosophila melanogaster co-expressing normal human α-synuclein and mutant human GCase sdbonline.org. This aggregation can lead to more severe parkinsonian signs in flies compared to those expressing either mutant GCase or α-synuclein alone sdbonline.org. The exact mechanism by which the loss of lysosomal GCase impacts α-synuclein metabolism remains under investigation, and it may vary depending on the specific genotype ucl.ac.uk. However, a key proposed mechanism is that GBA1 mutations impair the lysosomal degradation of misfolded α-synuclein, leading to its toxic accumulation plos.org. GCase deficiency in neurons is associated with the accumulation of α-synuclein, which then aggregates into higher molecular weight species and leads to an increased release of α-synuclein fibrils, potentially facilitating the spread of pathology throughout the brain researchgate.net. Both chaperone-mediated autophagy (CMA) and macroautophagy are involved in α-synuclein degradation, and both processes are reported to be impaired in Parkinson's disease ucl.ac.uk. Ultimately, reduced GCase activity and the subsequent alterations in lipid metabolism are considered critical elements in the pathogenic processes driving Parkinson's disease, influencing the accumulation and aggregation of α-synuclein frontiersin.org.

Analysis of Astrocytic Lipid Metabolism Alterations

This compound is a valuable fluorescent tracer used to analyze alterations in astrocytic lipid metabolism. Exogenously applied NBD-GlcCer is known to integrate into the cellular membrane, subsequently recycling to the lysosome through endocytosis. Within the lysosome, it is catalyzed by GCase, resulting in a loss of its fluorescent signal biorxiv.org. This property allows researchers to monitor the cellular handling and accumulation of glucocerebroside.

Studies using human astrocytes derived from induced pluripotent stem cells have revealed significant findings regarding GCase deficiency. In GBA1 knockout (GBA-/-) astrocytes, NBD-GlcCer was observed to accumulate significantly compared to wild-type (GBA+/+) astrocytes, providing direct evidence that a complete deficiency in GCase activity overtly disrupts normal lipid metabolism biorxiv.orgbiorxiv.org. In contrast, astrocytes retaining even low amounts of active GCase, such as GBA+/N370S astrocytes, were sufficient to prevent this accumulation, highlighting the critical threshold of GCase activity required for lipid homeostasis biorxiv.org.

The deficiency of GCase in human astrocytes has been shown to cause a substantial disruption in lysosomal homeostasis, as well as alterations in membrane lipid composition and function biorxiv.org. A lipidomic analysis performed on GBA-/- astrocytes specifically identified an increase in sphingomyelin (B164518) levels alongside a decrease in triglycerides nih.gov. These findings underscore the profound impact of GCase deficiency on the broader lipid profile of astrocytes. Furthermore, directly restoring GCase activity through GBA1 messenger RNA (mRNA) treatment was effective in reducing the accumulation of NBD-GlcCer in GBA-/- cells, confirming the direct link between GCase activity and GlcCer processing biorxiv.orgbiorxiv.org.

Broader Implications for Cellular Stress Responses and Organelle Crosstalk

The implications of this compound research extend beyond specific metabolic pathways, providing critical insights into broader cellular stress responses and the intricate network of organelle crosstalk. Mutations in the GBA1 gene, leading to GCase impairment, result in lysosomal dysfunction and the accumulation of glycosphingolipids like glucosylceramide (GlcCer) oaepublish.com. This accumulation is not an isolated event; it can trigger a cascade of cellular stressors, including oxidative stress, diminished cellular energetics through reduced ATP synthesis, mitochondrial dysfunction, and inflammation oaepublish.com.

A key aspect of cellular stress in the context of GCase deficiency involves the endoplasmic reticulum (ER). Misfolded GCase proteins can accumulate within the ER, initiating the Unfolded Protein Response (UPR). This response is a cellular adaptive mechanism that, if overwhelmed, can lead to increased reactive oxygen species (ROS) production, disruption of calcium signaling, and prolonged ER-associated degradation (ERAD) oaepublish.com. In fact, ER stress has been observed in cells from Gaucher disease patients due to the retention of misfolded GCase protein in the ER, directly activating the UPR .

The dysfunction of the lysosome, as seen in GCase deficiency, does not occur in isolation but significantly impairs the function of other critical organelles, notably the ER and mitochondria, through extensive organelle crosstalk oaepublish.comportlandpress.comnih.govnih.gov. For instance, the accumulation of GlcCer within lysosomes can trigger an excessive release of calcium from the ER, disrupting cellular calcium homeostasis, a vital regulator of numerous cellular processes, including autophagy oaepublish.comnih.gov.

Methodological Advancements and Analytical Applications of Nbd Glucocerebroside

Spectroscopic and Fluorescent Microscopy Techniques for NBD-Glucocerebroside Imaging

Fluorescent microscopy, often coupled with spectroscopic methods, is a primary application area for this compound due to its inherent fluorophore. The NBD group's fluorescence is sensitive to its environment, making it suitable for discerning different cellular compartments and membrane properties aatbio.comresearchgate.net.

This compound, like other NBD-labeled lipids, is widely used to study real-time lipid dynamics and membrane fluidity within living cells aatbio.comresearchgate.net. The NBD fluorophore's emission spectrum is influenced by the polarity of its surrounding environment; a less polar (more ordered) membrane environment can lead to a blue shift in emission, while a more fluid (disordered) environment might result in a red shift researchgate.netbiorxiv.org.

Techniques such as fluorescence recovery after photobleaching (FRAP) employ NBD-lipids, including this compound, to quantitatively assess lipid mobility and dynamics within lipid bilayers aatbio.com. For instance, NBD-PE (NBD-labeled phosphatidylethanolamine) is used in FRAP experiments to determine membrane dynamics and lipid mobility aatbio.com. Researchers can incorporate this compound into cellular membranes and observe its diffusion characteristics to infer membrane fluidity. Changes in membrane fluidity, for example, due to the accumulation of certain lipids like 1-deoxysphingolipids, can be detected by observing alterations in the NBD-lipid's behavior biorxiv.org.

This compound serves as a valuable tool for visualizing and tracking specific intracellular compartments and lipid inclusions. Fluorescent sphingolipids, including NBD-labeled glycosylceramides, are effective probes for studying lipid trafficking in living cells thermofisher.com. For example, NBD-ceramide can be metabolized in the Golgi apparatus into NBD-glucosylceramide and NBD-sphingomyelin, which then traffic to the plasma membrane biorxiv.org. This allows for the visualization of Golgi interactions and lipid transport pathways biorxiv.orgpnas.org.

In studies involving Chlamydia trachomatis infection, C6-NBD-ceramide has been used to observe the trafficking of Golgi-derived sphingolipids to the chlamydial inclusion, demonstrating a physical association between the Golgi and the inclusion biorxiv.orgpnas.org. The incorporation of NBD-sphingomyelin into the inclusion and chlamydial organisms can be recorded via live-cell imaging biorxiv.org. NBD-labeled lipids can also be used to visualize intracellular lipid droplets, with NBD-sphingomyelin showing high fluorescence intensity in both plasma membrane and lipid droplets, allowing for the observation of lipid efflux nih.gov.

Real-Time Monitoring of Lipid Dynamics and Membrane Fluidity

High-Throughput Screening Methodologies Utilizing this compound

This compound is instrumental in developing high-throughput screening (HTS) methodologies, particularly for identifying modulators of enzymes involved in lipid metabolism. Its fluorescent nature makes it an ideal substrate for miniaturized assays that can be scaled for large-scale compound screening.

Enzyme assays utilizing this compound as a substrate enable quantitative high-throughput screening (qHTS) to identify lead compounds for therapeutic development, particularly for lysosomal storage disorders like Gaucher disease pnas.org. Glucocerebrosidase (GCase) assays, for instance, can be miniaturized into 1,536-well plate formats, providing a robust platform for screening large compound libraries researchgate.netresearchgate.net. This approach facilitates the rapid identification of compounds with potential therapeutic value by assessing their potency, efficacy, and structure-activity relationships directly from the primary screen pnas.org.

A novel high-throughput screening methodology has been developed using a natural substrate glucosylceramide coupled to an Amplex-red enzyme reporting system, which is similar in sensitivity and robustness to other glucocerebrosidase fluorescence assays researchgate.netresearchgate.net. While the specific role of this compound in this particular Amplex-red system isn't detailed, the general principle of using fluorescently labeled natural substrates for HTS in GCase activity measurements is well-established, allowing for the identification of molecular chaperones or enzyme activators that can improve enzyme function pnas.orgresearchgate.netbiorxiv.org.

Comparative Methodologies for Glucocerebrosidase Activity Measurement Employing this compound

This compound is widely employed in comparative studies to measure glucocerebrosidase (GCase) activity, often comparing mutant enzyme activities against normal ones or evaluating the effect of potential therapeutic agents.

Historically, this compound (NBD-GC) has been used as a fluorescently labeled natural substrate to measure the activity of acid β-glucosidase (GCase) in various contexts, including cell lysates and patient fibroblasts jci.org. This allows for the assessment of glucocerebrosidase activity in both normal and GBA1-mutated cells, providing a sensitive measure for enzyme function jci.org. For example, studies have shown that expressed normal acid β-glucosidase alleles exhibit significant activity towards NBD-GC, whereas mutant alleles, such as E233X, show no detectable activity jci.org. Comparative studies have also evaluated the effect of inhibitors like conduritol B epoxide (CBE) on GCase activity, often using NBD-GC as a substrate jci.org.

An alternative to NBD-labeled substrates, the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc), is also commonly used for GCase activity assays and Gaucher disease diagnosis researchgate.netjci.org. However, assays using NBD-GlcCer or other fluorescent GlcCer analogs often provide results that are more physiologically relevant because they use the natural substrate of the enzyme researchgate.netresearchgate.net. This allows for the differentiation between lysosomal acid β-glucocerebrosidase (AGC) and non-lysosomal neutral β-glucocerebrosidase (NGC) activities researchgate.net.

The use of this compound in such assays provides detailed insights into enzyme kinetics and the impact of genetic mutations or pharmacological interventions on GCase activity, which is crucial for understanding Gaucher disease and Parkinson's disease pathogenesis pnas.orgbiorxiv.orgjci.orgguidetopharmacology.orggoogle.comnih.gov.

Q & A

Q. What experimental protocols are recommended for studying intracellular trafficking of NBD-glucocerebroside in live-cell imaging?

  • Methodology : Use pulse-chase assays with fluorescently labeled this compound to track subcellular localization. Compare removal rates under pharmacological treatments (e.g., monensin) to disrupt Golgi-mediated trafficking, as demonstrated in fibroblast studies. Include controls such as C6-NBD-ceramide and NBD-sphingomyelin to differentiate trafficking pathways .
  • Data Interpretation : Removal rates (e.g., 46 ± 10% for untreated this compound vs. 16 ± 12% under monensin) highlight Golgi dependence. Normalize results to account for variability in fluorescence quenching.

Q. How should researchers select analytical methods to characterize the phase behavior of this compound in lipid bilayers?

  • Methodology : Employ differential scanning calorimetry (DSC) to detect thermotropic phase transitions. For example, aqueous dispersions of glucocerebroside exhibit irreversible transitions at 47°C (exothermic) and 83°C (gel-to-liquid crystalline), with enthalpy changes of -6.3 kcal/mol and +13.6 kcal/mol, respectively .
  • Experimental Design : Use synthetic analogs (e.g., D-erythro-N-palmitoylglucocerebroside) to confirm reproducibility. Note that hydration-dehydration cycles influence metastable gel phases, requiring controlled humidity during experiments.

Q. What enzymatic assays are suitable for investigating glucocerebroside catabolism in Gaucher’s disease models?

  • Methodology : Use radiolabeled glucocerebroside-¹⁴C to measure hydrolysis activity. Purify enzyme extracts from spleen tissue and quantify glucose release via chromatography. A marked attenuation in cleavage activity (e.g., <10% in Gaucher’s patients vs. controls) confirms enzyme deficiency .
  • Controls : Include synthetic substrates (e.g., this compound) and validate results with mass spectrometry to detect ceramide byproducts.

Q. How can fluorescence-activated cell sorting (FACS) optimize detection of this compound in immune cell studies?

  • Methodology : Treat animal models (e.g., Ob/Ob mice) with this compound and analyze peripheral/intrahepatic lymphocyte ratios. For example, GC-treated mice show a 1.6-fold increase in NKT cell ratios, correlating with metabolic improvements .
  • Data Analysis : Pair FACS with cytokine profiling (e.g., 33% reduction in IFN-γ, 2.6-fold increase in IL-10) to link lipid trafficking to immune modulation.

Q. What statistical considerations are critical for sample size determination in this compound animal studies?

  • Methodology : Use power analysis to determine minimum sample size based on effect size (e.g., 30% reduction in hepatic fat content). For pilot studies, justify sample sizes via historical data (e.g., n=8–12 mice per group in metabolic studies) and consult statistical guidelines for ethical approval .

Advanced Research Questions

Q. How do researchers address the slow interbilayer transfer kinetics of this compound in vesicle-based assays?

  • Methodology : Use pyrene-labeled glucocerebroside (PyrCer) to monitor excimer/monomer fluorescence ratios. For DMPC bilayers, half-time transfer exceeds 30 days at 37°C; thus, pre-incubate donor/acceptor vesicles for ≥4 weeks or use rapid-mixing techniques to accelerate equilibration .
  • Troubleshooting : Avoid phase-separation artifacts by maintaining temperatures above lipid transition points (e.g., 45°C for DPPC).

Q. How can contradictory data on this compound removal rates under pharmacological inhibition be reconciled?

  • Analysis : Compare monensin-treated fibroblasts (16 ± 12% removal) vs. reversed conditions (31 ± 7%). Use compartment-specific inhibitors (e.g., Brefeldin A for ER-Golgi disruption) to isolate trafficking pathways. Cross-validate with sphingolipid analogs (e.g., NBD-sphingomyelin) to identify shared vs. unique mechanisms .

Q. What experimental strategies elucidate the role of this compound in immune-metabolic crosstalk?

  • Methodology : Combine in vivo GC treatment (8-week duration in Ob/Ob mice) with multi-omics profiling. For example, liver RNA-seq + serum metabolomics can link NKT cell modulation (1.6-fold ratio change) to improved glucose tolerance and triglyceride levels .
  • Advanced Models : Use conditional knockout mice (e.g., CD1d⁻/⁻) to dissect NKT cell-dependent vs. independent effects.

Q. How do researchers mitigate artifacts in this compound studies caused by metastable gel phases?

  • Methodology : Pre-equilibrate lipid dispersions through multiple heating-cooling cycles (47°C → 83°C → 25°C) to stabilize gel phases. Monitor hydration status via DSC, as dehydration shifts transition enthalpies .
  • Validation : Compare synthetic and natural glucocerebroside analogs to rule out batch-specific variability.

Q. What computational tools interpret calorimetric data for this compound phase transitions?

  • Methodology : Fit DSC thermograms to two-state transition models (e.g., Gibbs free energy calculations) to quantify metastable gel formation. Use software like NanoAnalyze or custom scripts to deconvolute overlapping peaks (e.g., 47°C exothermic vs. 83°C endothermic transitions) .
  • Cross-Validation : Pair DSC with X-ray diffraction to correlate thermal events with structural changes in lipid packing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.